molecular formula C3H6NO2Se B1261738 L-selenocysteine

L-selenocysteine

Cat. No. B1261738
M. Wt: 167.06 g/mol
InChI Key: FDKWRPBBCBCIGA-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-selenocysteine zwitterion is zwitterionic form of L-selenocysteine having a anionic carboxy group and a cationic amino group;  major species at pH 7.3. It is a tautomer of a L-selenocysteine.

Scientific Research Applications

Proteogenomics and Mass Spectrometry

L-selenocysteine, a naturally occurring amino acid, is encoded in the genomic sequence of many proteins used in biomedical research. Its identification in tandem mass spectrometry proteomics data was initially challenging. However, a study by Fenyö and Beavis (2016) discovered that with a simple alteration in search parameters, peptides containing selenocysteine could be confidently identified from existing proteomics data, without needing to change experimental protocols (Fenyö & Beavis, 2016).

Enzymatic Function

Mihara et al. (1999) explored the role of selenocysteine lyase, an enzyme catalyzing the decomposition of L-selenocysteine to L-alanine and elemental selenium. Their study on Escherichia coli revealed insights into the enzyme's specificity and catalytic process, providing a deeper understanding of selenocysteine's enzymatic function (Mihara et al., 1999).

NMR Properties and Structural Effects

Struppe, Zhang, and Rozovsky (2015) conducted solid-state NMR measurements of L-selenocystine's chemical shift tensor, offering insights into the (77)Se NMR properties of selenocysteine-containing systems. Their findings are critical for understanding selenocysteine's biological roles and for future studies of selenium-containing compounds and proteins (Struppe, Zhang, & Rozovsky, 2015).

Biological Recycling and Metabolism

Mihara and Esaki (2011) discussed the biological role of selenocysteine lyase in recycling selenium from degraded selenoproteins. Their research sheds light on how the enzyme distinguishes between selenocysteine and cysteine and suggests potential directions for future research on its physiological role in mammals (Mihara & Esaki, 2011).

Role in Disease and Metabolic Syndrome

A study by Seale et al. (2012) on mice highlighted the significance of the selenocysteine lyase-mediated selenium recycling pathway. Disruption of this pathway led to metabolic syndrome-like conditions, connecting selenium and energy metabolism and emphasizing the enzyme's unique physiological role (Seale et al., 2012).

Catalytic Mechanism and Structural Insights

Research on the mechanism, structure, and biological role of selenocysteine lyase, as discussed by Mihara and Tobe (2016), provides comprehensive insights into its catalytic process and structural characteristics. This knowledge is fundamental for understanding the enzyme's unique behavior and potential clinical applications (Mihara & Tobe, 2016).

properties

Product Name

L-selenocysteine

Molecular Formula

C3H6NO2Se

Molecular Weight

167.06 g/mol

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1

InChI Key

FDKWRPBBCBCIGA-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)[O-])[NH3+])[Se]

Canonical SMILES

C(C(C(=O)[O-])[NH3+])[Se]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-selenocysteine
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Reactant of Route 3
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